molecular formula C8H9BrClNO2 B2532147 Methyl 3-amino-5-bromobenzoate hydrochloride CAS No. 1881330-74-0

Methyl 3-amino-5-bromobenzoate hydrochloride

Cat. No.: B2532147
CAS No.: 1881330-74-0
M. Wt: 266.52
InChI Key: IQLJDRJMWQEBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-bromobenzoate hydrochloride is a chemical compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 3-position and a bromine atom at the 5-position, with a methyl ester and hydrochloride salt form. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-bromobenzoate hydrochloride typically involves the bromination of methyl 3-aminobenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 3-amino-5-bromobenzoate.

    Oxidation: Methyl 3-nitro-5-bromobenzoate.

Scientific Research Applications

Methyl 3-amino-5-bromobenzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-3-bromobenzoate
  • Methyl 3-amino-5-bromo-2-methylbenzoate

Uniqueness

Methyl 3-amino-5-bromobenzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

methyl 3-amino-5-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLJDRJMWQEBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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